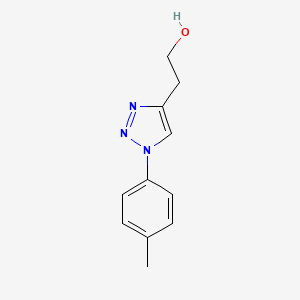

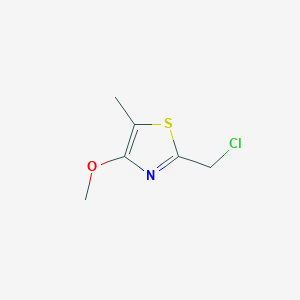

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the triazole family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Agricultural and Medicinal Chemistry

2-(1H-1,2,4-triazol-1-yl)ethanols, including variants like 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, have garnered attention in both agricultural and medicinal chemistry. They exhibit herbicidal and antifungal activities, with research focusing on developing versatile methods for synthesizing these substituted triazoles (Lassalas et al., 2017).

Thermoresponsive Polymers

Ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages have been synthesized, demonstrating reversible upper critical solution temperature (UCST)-type phase behaviors in alcohol/water binary solvent mixtures. These compounds, related to this compound, exhibit potential applications in material sciences due to their unique interaction with solvents and temperature-responsive properties (Li et al., 2017).

Solvatochromic Studies

Solvatochromic studies on derivatives, such as 4-tolyl-1,2,4-triazol-1-ium compounds, have been conducted to understand their interactions in binary solvent mixtures of water with ethanol and methanol. These studies are crucial for comprehending the solvation and interaction dynamics of such compounds in various solvent environments (Dorohoi et al., 2021).

Luminescent Materials

Quinoline-triazoles, including 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, have been prepared and studied for their hydrogen-bonding interactions and luminescent properties. These materials are thermally stable and exhibit blue-green emissive properties, indicating potential applications in optical materials and sensors (Bai et al., 2017).

Corrosion Inhibition

Triazole compounds, including those related to this compound, have been synthesized and applied in the formation of protective self-assembled membranes against copper corrosion. Their efficacy in inhibiting corrosion demonstrates their potential in material protection and engineering applications (Li et al., 2018).

Propriétés

IUPAC Name |

2-[1-(4-methylphenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)14-8-10(6-7-15)12-13-14/h2-5,8,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXZLGAIEJVTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)

![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)

![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)